1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
CAS No.: 944142-47-6
VCID: VC3064330
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is an organic compound characterized by its unique molecular structure, which combines a cyclopropanamine moiety with a tetrahydro-2H-pyran ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C8H15NO, and it has a molecular weight of approximately 155.21 g/mol, although some sources report it as 141.21 g/mol . Synthesis and Chemical ReactionsThe synthesis of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine typically involves several key synthetic routes that require controlled conditions, including specific temperatures and solvents to optimize yield and selectivity. The use of different catalysts can also influence the stereochemistry of the final product, which is crucial for its biological activity. This compound undergoes several types of chemical reactions, including oxidation, which may require acidic or basic environments depending on the substrate's stability. The specific conditions for these reactions vary based on desired outcomes. Biological Activities and Potential Applications1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine exhibits various biological activities, including interactions with biological targets such as receptors or enzymes. Research suggests that this compound may modulate activity through binding interactions that affect signaling pathways within cells. Detailed studies are necessary to elucidate these mechanisms fully and understand their implications in pharmacology. The compound's potential applications in medicinal chemistry are significant due to its unique structural properties. The cyclopropane ring can enhance cell permeability of drugs, making it a valuable component in drug design. |
---|---|
CAS No. | 944142-47-6 |
Product Name | 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine |
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 1-(oxan-4-yl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 |
Standard InChIKey | FXUQQEAOOMSXHG-UHFFFAOYSA-N |
SMILES | C1COCCC1C2(CC2)N |
Canonical SMILES | C1COCCC1C2(CC2)N |
PubChem Compound | 57790295 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume